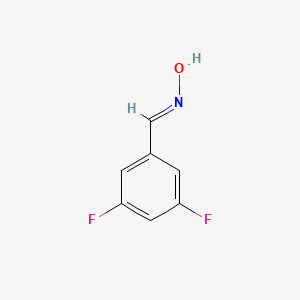

3,5-Difluorobenzaldehyde oxime

Vue d'ensemble

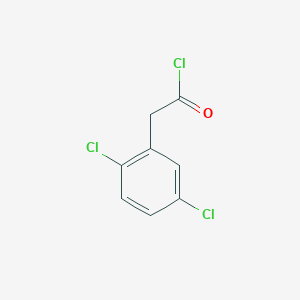

Description

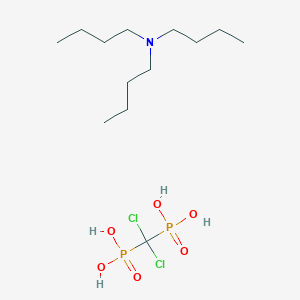

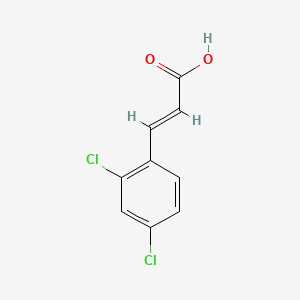

“3,5-Difluorobenzaldehyde oxime” is a chemical compound with the IUPAC name 3,5-difluorobenzaldehyde oxime . It has a molecular weight of 157.12 and is typically in solid form .

Synthesis Analysis

Oximes, including 3,5-Difluorobenzaldehyde oxime, are usually synthesized in high yields. Amidoximes are typically prepared from the corresponding nitriles and hydroxylamine, while oximes are generated from the aldehydes/ketones and hydroxylamine .

Molecular Structure Analysis

The InChI code for 3,5-Difluorobenzaldehyde oxime is 1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-3H,4H2 . This indicates that the compound has a molecular structure consisting of 7 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 each of nitrogen and oxygen atoms.

Chemical Reactions Analysis

Oximes, including 3,5-Difluorobenzaldehyde oxime, have been found to exhibit reactivity towards photocatalysis and transition metals, making them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .

Applications De Recherche Scientifique

Chemistry

3,5-Difluorobenzaldehyde oxime is a derivative of aldehydes and ketones, which are known for their high antimycobacterial activity . They are very useful intermediates in organic synthesis. For example, such compounds are widely used for nitrile oxides generation in the synthesis of isoxazoles and 2-isoxazolines .

Medicine

Oximes, including 3,5-Difluorobenzaldehyde oxime, have shown significant medicinal chemistry applications. They are renowned for their widespread applications as organophosphate (OP) antidotes . Common oxime-based reactivators or nerve antidotes include pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime, among which pralidoxime is the only FDA-approved drug .

Biology

In biology, 3,5-Difluorobenzaldehyde oxime could potentially be used in the study of bacterial infections. Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .

Industry

3,5-Difluorobenzaldehyde oxime, like other oximes, can be used in various industrial applications. They are often used in the synthesis of several pharmacological derivatives .

Material Science

In material science, 3,5-Difluorobenzaldehyde oxime could potentially be used in the development of new materials. However, more research is needed in this area to fully understand its potential applications .

Environmental Science

While specific applications of 3,5-Difluorobenzaldehyde oxime in environmental science are not well-documented, oximes in general are known to play a role in environmental chemistry due to their reactivity .

Safety And Hazards

The safety data sheet for 3,5-Difluorobenzaldehyde oxime indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Oximes, including 3,5-Difluorobenzaldehyde oxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their unique properties make them strong candidates for divergent reactivity . Future directions in these areas could include further exploration of the innovative use of this powerful functional group, with a focus on N–O bond fragmentation and cycloadditions, along with applications including dynamic materials, energetic materials, and biocatalytic oxime reductions .

Propriétés

IUPAC Name |

(NE)-N-[(3,5-difluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINQBDWXDZJNJQ-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluorobenzaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2-amine, 3',4'-dichloro-](/img/structure/B3025362.png)

![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3025364.png)

![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B3025372.png)